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Compound of Interest

Compound Name: Morphinone

cat. No.: B1233378

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of morphinone
reductase, a key enzyme in the biosynthesis of semisynthetic opioids. The primary method
described is based on the purification from Pseudomonas putida M10, with additional
considerations for recombinant protein purification.

Introduction

Morphinone reductase (MR) is a flavoprotein that catalyzes the NADH-dependent reduction of
morphinone and codeinone to hydromorphone and hydrocodone, respectively. These
products are potent analgesics, making morphinone reductase a significant enzyme in
pharmaceutical development and biotechnology. The enzyme from Pseudomonas putida M10
is a dimeric flavoprotein, with each subunit having a molecular weight of approximately 41.1
kDa and containing one non-covalently bound FMN molecule.[1][2] This protocol details a
highly efficient, single-step affinity chromatography method for obtaining purified morphinone
reductase.

Quantitative Data Summary

The following table summarizes the purification of morphinone reductase from Pseudomonas
putida M10 using a Mimetic Yellow 2 affinity column.
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o Total Total Specific

Purification . o o ) Fold
Protein Activity Activity Yield (%) .

Step . . Purification
(mg) (units) (units/mg)

Crude Cell
1200 156 0.13 100 1

Extract

Mimetic
7.8 104 13.3 67 102

Yellow 2 Pool

Table 1: Purification of Morphinone Reductase from P. putida M10.

Experimental Protocols

Preparation of Crude Cell Extract from Pseudomonas

putida M10

This protocol describes the initial step of obtaining a cell lysate containing active morphinone

reductase.

Materials:

Pseudomonas putida M10 cell paste

e Lysis Buffer: 50 mM Tris-HCI, pH 7.5, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)

e Lysozyme

e DNase |

e Ultrasonicator

e High-speed centrifuge

Procedure:

o Resuspend the P. putida M10 cell paste in 4 volumes of ice-cold Lysis Buffer.

e Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
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Add DNase | to a final concentration of 10 pg/mL.

Disrupt the cells by sonication on ice. Use short bursts (e.g., 30 seconds) followed by cooling
periods to prevent overheating and protein denaturation. Monitor cell lysis by microscopy.

Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet cell debris.

Carefully collect the supernatant, which is the crude cell extract, and keep it on ice.

Affinity Chromatography Purification of Morphinone
Reductase

This protocol outlines the single-step purification of morphinone reductase using a Mimetic
Yellow 2 affinity resin.[1][2]

Materials:

Crude cell extract

o Mimetic Yellow 2 affinity chromatography resin

o Chromatography column

o Equilibration Buffer: 50 mM Tris-HCI, pH 7.5

e Wash Buffer: 50 mM Tris-HCI, pH 7.5, containing 0.5 M KCI

e Elution Buffer: 50 mM Tris-HCI, pH 7.5, containing 1 M KCl and 5 mM NADH
e Peristaltic pump or FPLC system

Procedure:

e Pack a chromatography column with the Mimetic Yellow 2 resin.

o Equilibrate the column with at least 5 column volumes of Equilibration Buffer.

e Load the crude cell extract onto the column at a flow rate of approximately 1 mL/min.
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e Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.
Monitor the absorbance at 280 nm until it returns to baseline.

» Elute the bound morphinone reductase from the column with Elution Buffer.

» Collect fractions and monitor the protein concentration by measuring the absorbance at 280
nm.

e Pool the fractions containing the purified morphinone reductase.

o To remove NADH and concentrate the protein, perform buffer exchange using ultrafiltration
into a suitable storage buffer (e.g., 50 mM Tris-HCI, pH 7.5).

Morphinone Reductase Enzyme Assay

This spectrophotometric assay is used to determine the activity of morphinone reductase by
monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

Purified morphinone reductase or fractions to be assayed

Assay Buffer: 100 mM Potassium Phosphate, pH 8.0[1]

Substrate solution: 10 mM Codeinone in Assay Buffer

NADH solution: 10 mM NADH in Assay Buffer

UV/Vis Spectrophotometer and cuvettes

Procedure:

e In a1l mL cuvette, combine the following:

o

850 pL of Assay Buffer

[¢]

50 uL of 10 mM Codeinone solution (final concentration: 0.5 mM)

[e]

50 pL of 10 mM NADH solution (final concentration: 0.5 mM)
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e Add a small volume (e.g., 10-50 L) of the enzyme solution to initiate the reaction. The final
volume should be 1 mL.

» Immediately mix the contents of the cuvette by gentle inversion.

» Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g.,
30°C).

o Calculate the rate of NADH oxidation using the Beer-Lambert law (¢ for NADH at 340 nm is
6220 M~1cm~1). One unit of enzyme activity is defined as the amount of enzyme that
catalyzes the oxidation of 1 umol of NADH per minute under the specified conditions.

Visualizations
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Cell Preparation

Pseudomonas putida M10 Culture

:

Cell Harvesting (Centrifugation)

Celll‘ysis

Resuspend in Lysis Buffer

:

Sonication

:

Centrifugation (100,000 x g)

Affinity Cheratography

Crude Cell Extract

:

Load onto Mimetic Yellow 2 Column

:

Wash with 0.5 M KCI

:

Elute with 1 M KCI + 5 mM NADH

Purified Morphinone Reductase

Analysis

Enzyme Activity Assay SDS-PAGE Analysis

Click to download full resolution via product page

Caption: Workflow for the purification of morphinone reductase.
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Caption: Catalytic cycle of morphinone reductase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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